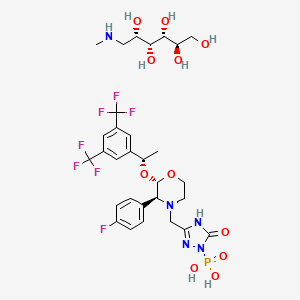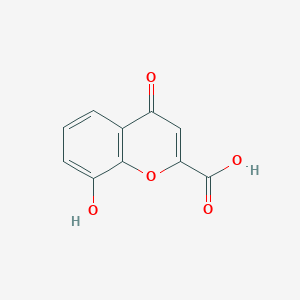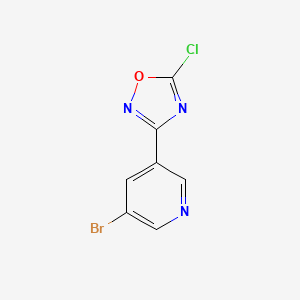
3-Bromo-5-(5-chloro-1,2,4-oxadiazol-3-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole is a heterocyclic compound that features both a pyridine ring and an oxadiazole ring
準備方法
The synthesis of 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amidoxime to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
化学反応の分析
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
科学的研究の応用
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable interactions with various biological targets, influencing pathways involved in disease processes .
類似化合物との比較
Similar compounds to 3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole include other halogenated pyridine derivatives and oxadiazole compounds. For example:
3-(5-chloropyridin-3-yl)-5-chloro-1,2,4-oxadiazole: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole: Lacks the chlorine atom on the oxadiazole ring, which may influence its chemical properties and applications.
特性
分子式 |
C7H3BrClN3O |
|---|---|
分子量 |
260.47 g/mol |
IUPAC名 |
3-(5-bromopyridin-3-yl)-5-chloro-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H3BrClN3O/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H |
InChIキー |
SGFBPECAABUVLO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C2=NOC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


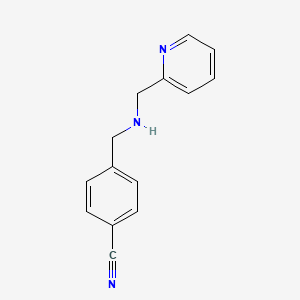
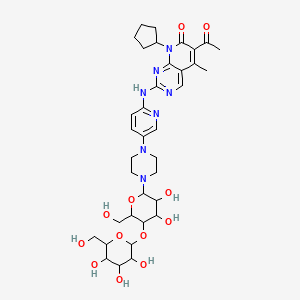
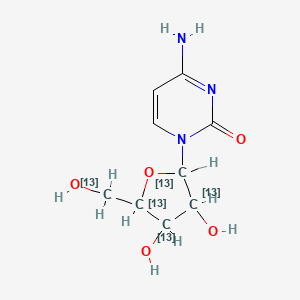
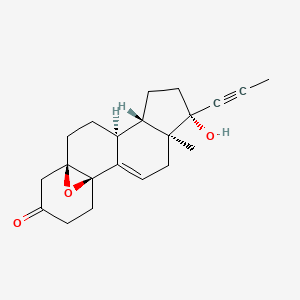
![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
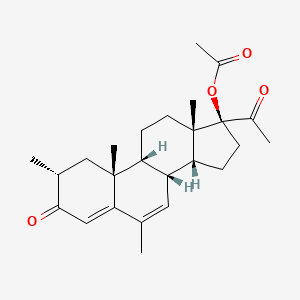
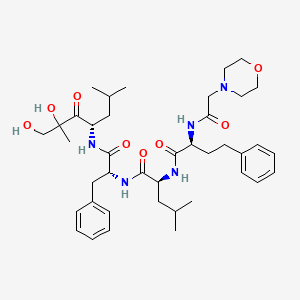
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
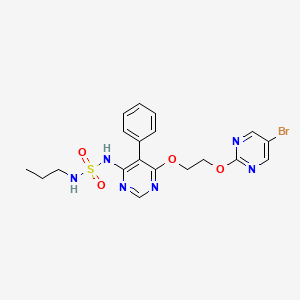
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
